Norswertianin is sourced mainly from Swertia japonica, a herbaceous plant found in various regions of Asia. The classification of norswertianin as an alkaloid indicates its structural complexity and potential biological activity, which is common among compounds in this category.
The synthesis of norswertianin can be achieved through several methods, including enzymatic hydrolysis and chemical synthesis. One notable approach involves the enzymatic hydrolysis of swertiamarin, a glycoside precursor, in the presence of hydroxylamine. This method allows for the selective conversion of swertiamarin into norswertianin while minimizing by-products.
The reaction pathway typically involves:
Such methods are advantageous due to their specificity and reduced environmental impact compared to traditional chemical synthesis methods.
Norswertianin undergoes several chemical reactions that can influence its pharmacological properties. Key reactions include:
These reactions are crucial for understanding how norswertianin can be modified to improve its efficacy or reduce toxicity.
The mechanism of action of norswertianin involves multiple pathways, primarily through modulation of neurotransmitter systems and interaction with cellular receptors. It has been shown to exhibit:
Research indicates that these mechanisms could make norswertianin a candidate for treating conditions such as neurodegenerative diseases and metabolic disorders.
Norswertianin exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation for therapeutic use.
Norswertianin has several promising applications in scientific research:
Norswertianin (CAS No. 22172-15-2) is a tetraoxygenated xanthone, a class of organic compounds characterized by a dibenzo-γ-pyrone scaffold. Xanthones consist of a planar tricyclic system formed by the fusion of two benzene rings (A and C) with a central oxygen-containing pyran ring (B). This core structure enables diverse biological activities, positioning xanthones as significant phytochemicals. Norswertianin belongs specifically to the simple oxygenated xanthones subclass, distinguished by hydroxyl group substitutions without glycosylation or prenylation. Its molecular formula is C₁₃H₈O₆, with a molecular weight of 260.20 g/mol [3] [7] [10].
Xanthones are classified based on substitution patterns:
Norswertianin’s bioactivity stems from its unique 1,2,6,8-tetrahydroxy configuration, which enhances hydrogen bonding and redox potential. This structural arrangement facilitates potent antioxidant properties and enables specific enzyme interactions, such as acetylcholinesterase inhibition and autophagy induction in cancer cells [2] [3] [5].
Table 1: Classification of Key Xanthones
Compound | Substitution Pattern | Bioactivity | Distinct Feature |
---|---|---|---|
Norswertianin | 1,2,6,8-Tetrahydroxy | Anti-glioma, antioxidant | High polarity, planar structure |
Mangiferin | C-Glucosyl at C-2 | Anti-inflammatory, antidiabetic | Enhanced water solubility |
α-Mangostin | 1,3,6,7-Tetrahydroxy with prenyl | Anticancer, antimicrobial | Lipophilic side chains |
Gentisin | 1,3,7-Trihydroxy | Antimicrobial | Minimal hydroxylation |
Norswertianin’s structure (IUPAC name: 1,2,6,8-tetrahydroxy-9H-xanthen-9-one) features hydroxyl groups at positions 1, 2, 6, and 8, creating a polar, electron-rich system. The molecule exhibits tautomerism, with the 9-keto group enabling keto-enol equilibrium. Key properties include:
Physicochemical Properties:
Spectral Identification:
Table 2: Spectral Signatures of Norswertianin
Technique | Key Signals | Interpretation |
---|---|---|
UV-Vis | 254 nm, 350 nm | π→π* transitions in conjugated system |
¹H-NMR (DMSO-d6) | δ 6.28 (1H, s), δ 6.38 (1H, s) | Aromatic protons at C-4 and C-5 |
δ 10.2 (1H, s), δ 10.8 (1H, s) | Non-chelated hydroxyl groups | |
¹³C-NMR | δ 182.5 (C-9), δ 165.2 (C-8) | Carbonyl and hydroxylated carbons |
ESI-MS | m/z 259.03 [M-H]⁻ | Molecular ion confirmation |
Norswertianin was first isolated in the mid-20th century from Swertia japonica (Gentianaceae), a plant used in Japanese Kampo medicine for gastrointestinal ailments. Its discovery coincided with phytochemical investigations into bitter-tasting Gentianaceae species, which revealed a rich diversity of xanthones. Early taxonomic studies identified related species like Gentiana dinarica and Swertia ciliata as additional sources [3] [5].
Ethnopharmacological Roots:
The compound’s name derives from Swertia, reflecting its botanical origin. Research interest surged in the 1980s–1990s when studies demonstrated its in vitro antitumor effects. Notably, its mechanism against glioblastoma was elucidated in 2018, revealing autophagy induction via oxidative stress and Akt/mTOR pathways [5] [13].
Biosynthetic Pathway:Norswertianin originates from the shikimate pathway:
Table 3: Natural Sources and Research Timeline
Year | Milestone | Source Plant |
---|---|---|
1950s | Initial isolation | Swertia japonica |
1980s | Structural elucidation | Swertia randaiensis |
2000s | Anticholinesterase activity confirmed | Gentianella amarella |
2018 | Anti-glioma mechanism described | Gentiana dinarica roots |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7